2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound characterized by its unique structure, which includes bromophenyl, oxoethyl, methylphenylamino, and phenylbutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with 4-methylphenylamine to form the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenylacetic acid: Shares the bromophenyl and methylphenyl groups but differs in the overall structure and functional groups.
4-bromo-2-oxoethyl phenylbutanoate: Similar in having bromophenyl and oxoethyl groups but lacks the amino and additional phenyl groups.
4-methylphenylamino-2-oxo-4-phenylbutanoate: Contains the methylphenylamino and phenylbutanoate groups but does not have the bromophenyl and oxoethyl groups.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-methylanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-17-7-13-21(14-8-17)27-22(15-23(28)18-5-3-2-4-6-18)25(30)31-16-24(29)19-9-11-20(26)12-10-19/h2-14,22,27H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKNYYYVRAMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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